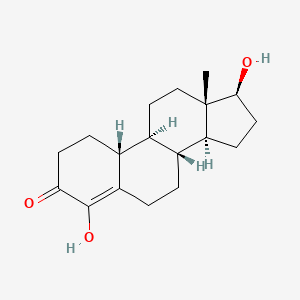
Oxabolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxabolone is a steroid. It has a role as an estrogen.
4-Hydroxy-19-nortestosterone is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Scientific Research Applications
Metabolism and Excretion
- Oxabolone cipionate, a synthetic anabolic steroid, was studied for its metabolism and excretion in humans. After administration, five different metabolites were detected in urine up to a week later (Barbarulo et al., 1995).
Therapeutic Applications
- Oxymetholone, a derivative of oxabolone, has been investigated for its therapeutic efficacy in Fanconi anemia, showing a potential mechanism via downregulation of osteopontin and an effect on hematopoietic stem cell cycling (Zhang et al., 2014).
Experimental Models
- Oxazolone colitis, an experimental model of T helper cell type 2 colitis, has been studied for its resemblance to ulcerative colitis and treatability with antibodies to interleukin 4 (Boirivant et al., 1998).
Study on Prostatic Hyperplasia
- A study on the effect of anti-androgen (Oxendolone) on experimentally induced canine prostatic hyperplasia was conducted, showing histological changes similar to those in human BPH (Okada et al., 2004).
Allergenic Potential
- Oxazolone (OXA) was identified as a respiratory allergen in Brown Norway rats, suggesting its potential for inhalation allergenicity (Kuper et al., 2011).
Reproductive Toxicity and Protection
- Royal Jelly was found to protect against oxymetholone-induced oxidative injury in mouse testis, demonstrating its potential in mitigating reproductive toxicity (Najafi et al., 2014).
Effects on Fetal Development
- Oxymetholone's impact on testicular tissue in male rats, whose mothers were treated during pregnancy and lactation, was explored, revealing significant effects on spermatogenesis (Pourahmadi, 2017).
Historical Review
- A historical review of oxymetholone highlighted its pharmacokinetics, clinical applications, and adverse effects (Pavlatos et al., 2001).
Renal Effects
- The effect of oxymetholone on kidney tissues of one-day-old rats was investigated, showing significant changes and suggesting potential toxicity at the dosage used in the study (Jashni et al., 2020).
Radioprotective Effects
- Oxymetholone showed radioprotective effects in mice, suggesting its use in mitigating damage from ionizing radiation (Hosseinimehr et al., 2006).
Immunomodulation
- Oxymetholone was found to modulate cell-mediated immunity in male B6C3F1 mice, indicating its potential effects on the immune system (Karrow et al., 2000).
properties
CAS RN |
4721-69-1 |
|---|---|
Product Name |
Oxabolone |
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H26O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,16,20-21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 |
InChI Key |
GXHBCWCMYVTJOW-YGRHGMIBSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O |
melting_point |
189 °C |
Other CAS RN |
4721-69-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



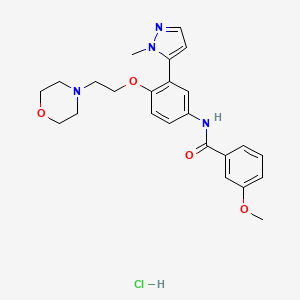
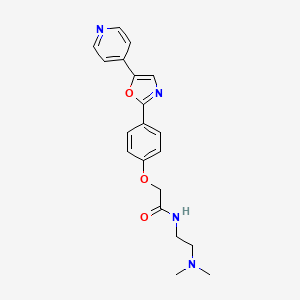
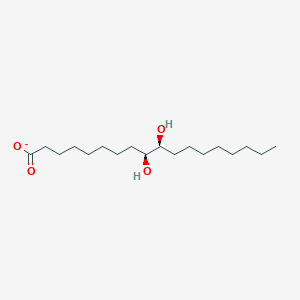
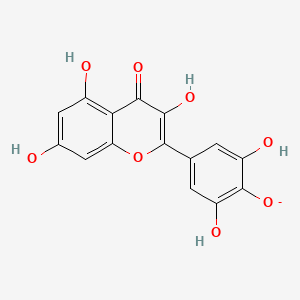
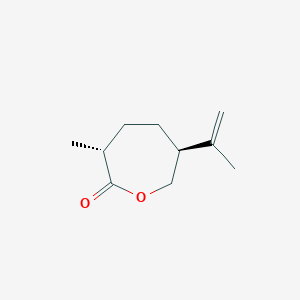




![3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid](/img/structure/B1261836.png)
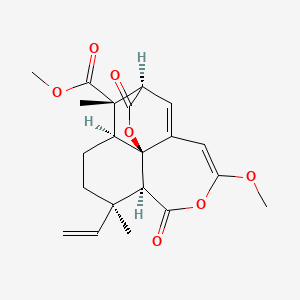
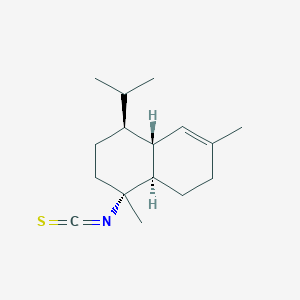

![4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1261844.png)